molecular formula C12H19N3O B7469488 2-amino-4-methyl-N-(pyridin-2-ylmethyl)pentanamide

2-amino-4-methyl-N-(pyridin-2-ylmethyl)pentanamide

Cat. No. B7469488
M. Wt: 221.30 g/mol
InChI Key: RIIFGPOBRLQCSA-UHFFFAOYSA-N
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Description

2-amino-4-methyl-N-(pyridin-2-ylmethyl)pentanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as 2-APMPA and is widely used in scientific research. This compound has gained significant attention due to its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression.

Mechanism of Action

2-APMPA acts as a positive allosteric modulator of AMPA receptors. It binds to a specific site on the receptor, distinct from the glutamate binding site, and enhances the receptor's response to glutamate. This leads to an increase in the excitatory synaptic transmission, resulting in improved cognitive function, learning, and memory.
Biochemical and Physiological Effects:
2-APMPA has been shown to improve cognitive function and memory in animal models. It has also been found to have anxiolytic and antidepressant effects. In addition, 2-APMPA has been shown to have neuroprotective effects against glutamate-induced excitotoxicity.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-APMPA in lab experiments is its high potency and selectivity for AMPA receptors. This makes it an ideal tool for studying the role of AMPA receptors in various neurological disorders. However, one of the limitations of using 2-APMPA is its short half-life, which requires frequent dosing in in vivo studies.

Future Directions

There are several future directions for the research on 2-APMPA. One of the areas of focus is the development of more potent and selective AMPA receptor modulators. Another area of research is the investigation of the therapeutic potential of 2-APMPA in various neurological disorders, including epilepsy, anxiety, and depression. Additionally, further studies are needed to understand the long-term effects of 2-APMPA on cognitive function, memory, and behavior.

Synthesis Methods

The synthesis of 2-APMPA involves the reaction of 2-bromo-4-methylpentanoic acid with pyridine-2-methanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 2-amino-4-methyl-N-(pyridin-2-ylmethyl)pentanamide as a white crystalline solid with a high yield.

Scientific Research Applications

2-APMPA has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to modulate the activity of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors play a vital role in synaptic plasticity, learning, and memory. 2-APMPA has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

2-amino-4-methyl-N-(pyridin-2-ylmethyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9(2)7-11(13)12(16)15-8-10-5-3-4-6-14-10/h3-6,9,11H,7-8,13H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIFGPOBRLQCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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